(R)-methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-2-carboxylate
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Overview
Description
®-methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-2-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a phenylboronic acid derivative with a dioxaborolane compound under mild conditions.
Coupling Reaction: The boronic ester is then coupled with a pyrrolidine-2-carboxylate derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for reaction monitoring and control ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form phenol derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrrolidine ring may interact with biological receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boronic ester groups.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.
Uniqueness
Structural Features:
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable tool in synthetic chemistry.
This detailed article provides a comprehensive overview of ®-methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-2-carboxylate, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H26BNO4 |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
methyl (2R)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)13-8-6-9-14(12-13)20-11-7-10-15(20)16(21)22-5/h6,8-9,12,15H,7,10-11H2,1-5H3/t15-/m1/s1 |
InChI Key |
BEAUYFYVEDRXJO-OAHLLOKOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC[C@@H]3C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3C(=O)OC |
Origin of Product |
United States |
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